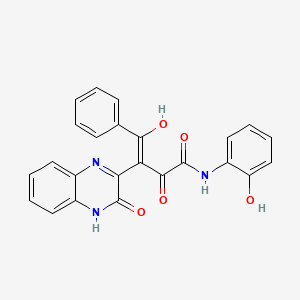
3-(4-methylphenyl)-1,2-benzisoxazol-6-ol
描述
3-(4-methylphenyl)-1,2-benzisoxazol-6-ol, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and pain perception. MPEP has been widely used as a tool compound to investigate the role of mGluR5 in these processes and as a potential therapeutic target for various neurological and psychiatric disorders.
作用机制
3-(4-methylphenyl)-1,2-benzisoxazol-6-ol selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of mGluR5 by glutamate leads to the activation of intracellular signaling pathways that modulate neuronal excitability, synaptic plasticity, and gene expression. Inhibition of mGluR5 by 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol reduces these effects and can have a variety of downstream effects depending on the specific context.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-1,2-benzisoxazol-6-ol has been shown to have a variety of biochemical and physiological effects in various experimental systems. For example, 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol can reduce the release of glutamate and other neurotransmitters from presynaptic terminals, modulate the activity of ion channels and other signaling molecules in postsynaptic neurons, and alter gene expression in various cell types. 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol can also have effects on glial cells, which are important for maintaining brain homeostasis and modulating neuronal function.
实验室实验的优点和局限性
3-(4-methylphenyl)-1,2-benzisoxazol-6-ol has several advantages as a tool compound for investigating the role of mGluR5 in various experimental systems. First, 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol is highly selective for mGluR5 and does not interact with other glutamate receptors or ion channels. This allows for more specific and precise manipulation of mGluR5 signaling compared to other compounds that may have off-target effects. Second, 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol is relatively stable and can be administered orally or by injection, which makes it convenient for use in animal models. However, there are also some limitations to the use of 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol. For example, 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol can have variable effects depending on the specific experimental conditions and can have different effects in different brain regions or cell types. Additionally, 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol can have some non-specific effects at high concentrations, which can complicate interpretation of results.
未来方向
There are several future directions for research on 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol and mGluR5 signaling. One area of interest is the role of mGluR5 in neuroinflammation and neurodegeneration, which may have implications for the development of therapies for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of more selective and potent mGluR5 antagonists that can be used as therapeutic agents. Additionally, there is ongoing research on the use of 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol and other mGluR5 antagonists as potential treatments for addiction, anxiety, and other psychiatric disorders.
科学研究应用
3-(4-methylphenyl)-1,2-benzisoxazol-6-ol has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol has been shown to improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia, reduce anxiety-like behaviors in animal models of anxiety and stress, and attenuate drug-seeking behavior in animal models of addiction. 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol has also been investigated as a potential therapeutic target for pain and epilepsy.
属性
IUPAC Name |
3-(4-methylphenyl)-1,2-benzoxazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-9-2-4-10(5-3-9)14-12-7-6-11(16)8-13(12)17-15-14/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHXXUMTJTBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-1,2-benzoxazol-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B3732124.png)
![4-(4-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732130.png)
![5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3732135.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B3732139.png)
![2-amino-6-(5-chloro-2-thienyl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B3732149.png)
![4-[(hydroxyimino)(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3732155.png)
![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3732161.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732162.png)

![6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B3732184.png)
![1-(4-methoxybenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3732200.png)

![2-{8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-1-naphthol](/img/structure/B3732216.png)